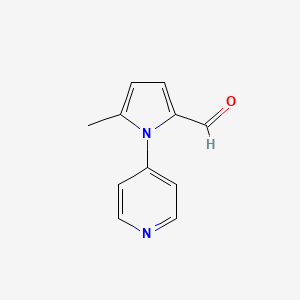

5-methyl-1-(pyridin-4-yl)-1H-pyrrole-2-carbaldehyde

Description

5-Methyl-1-(pyridin-4-yl)-1H-pyrrole-2-carbaldehyde is a heterocyclic compound featuring a pyrrole core substituted with a methyl group at position 5, a pyridin-4-yl group at position 1, and a carbaldehyde moiety at position 2. This structure combines electron-rich (pyrrole) and electron-deficient (pyridine) aromatic systems, making it a versatile intermediate in medicinal chemistry and materials science. The pyridinyl substituent in the target compound likely enhances solubility and bioavailability compared to benzyl-substituted analogs, owing to the polarizable nitrogen atom in the pyridine ring.

Properties

IUPAC Name |

5-methyl-1-pyridin-4-ylpyrrole-2-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O/c1-9-2-3-11(8-14)13(9)10-4-6-12-7-5-10/h2-8H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXIMSMUEHXONBW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(N1C2=CC=NC=C2)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-1-(pyridin-4-yl)-1H-pyrrole-2-carbaldehyde typically involves the reaction of pyridine derivatives with pyrrole derivatives under specific conditions. One common method involves the condensation of 5-methyl-1H-pyrrole-2-carbaldehyde with 4-pyridinecarboxaldehyde in the presence of a suitable catalyst and solvent .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-1-(pyridin-4-yl)-1H-pyrrole-2-carbaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.

Reduction: The aldehyde group can be reduced to form an alcohol.

Substitution: The pyridine and pyrrole rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Various electrophiles and nucleophiles can be used, depending on the desired substitution pattern.

Major Products Formed

Oxidation: 5-Methyl-1-(pyridin-4-yl)-1H-pyrrole-2-carboxylic acid.

Reduction: 5-Methyl-1-(pyridin-4-yl)-1H-pyrrole-2-methanol.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry

The structure of 5-methyl-1-(pyridin-4-yl)-1H-pyrrole-2-carbaldehyde positions it as a versatile scaffold in medicinal chemistry. Pyrrole derivatives are known for their ability to interact with various biological targets, making them valuable in the design of new pharmaceuticals.

Antiviral Activity

Research has highlighted the potential of pyrrole-based compounds in inhibiting viral infections, particularly against HIV. Compounds similar to this compound have demonstrated inhibition of reverse transcriptase, an essential enzyme for HIV replication .

Antimicrobial Properties

The compound exhibits promising antimicrobial activity. For instance, derivatives have been synthesized that show effectiveness against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) indicating significant bactericidal properties .

Synthesis of Derivatives

This compound serves as a precursor for synthesizing various derivatives that enhance biological activity or modify pharmacokinetic properties.

Structural Modifications

Through structural modifications, researchers have developed multiple derivatives that exhibit improved efficacy against specific pathogens. For example, modifications at the C3 position of the pyrrole ring have led to compounds with enhanced antitubercular activity .

Case Study: Antitubercular Activity

A study investigated several derivatives based on this scaffold, revealing that certain substitutions significantly increased their potency against multidrug-resistant strains of Mycobacterium tuberculosis . Table 1 summarizes the structures and MIC values of selected derivatives:

| Compound | Structure | MIC (µg/mL) |

|---|---|---|

| 5a | R = H | 1.74 ± 0.28 |

| 5q | R = CH₃ | 0.40 ± 0.03 |

| 5p | R = Cl | 11.17 ± 0.57 |

Other Applications

Beyond medicinal uses, this compound can be utilized in various chemical processes.

Catalytic Applications

Pyrrole compounds are known to act as catalysts in polymerization reactions and other synthetic processes due to their electron-rich nature . The ability to form transition metal complexes further enhances their utility in catalysis.

Material Science

The incorporation of pyrrole derivatives into materials science has been explored, particularly in developing conductive polymers and organic light-emitting diodes (OLEDs). Their unique electronic properties make them suitable candidates for advanced material applications .

Mechanism of Action

The mechanism of action of 5-methyl-1-(pyridin-4-yl)-1H-pyrrole-2-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, it may inhibit specific enzymes involved in inflammatory pathways, thereby reducing inflammation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

The compound’s biological and physicochemical properties are influenced by its substituents. Key comparisons include:

Key Observations :

- Pyridinyl vs.

- Carbaldehyde vs. Carboxylic Acid/Benzamide : The carbaldehyde group enables Schiff base formation, a reactive handle for further derivatization, contrasting with the ionizable carboxylic acid or amide groups in triazole-based analogs .

Physicochemical Properties

- LogP and Solubility :

- Thermal Stability : Pyrrole-carbaldehydes generally exhibit higher thermal stability (>200°C) than triazole analogs, which decompose near 150°C due to labile carboxylic acid groups .

Biological Activity

5-Methyl-1-(pyridin-4-yl)-1H-pyrrole-2-carbaldehyde is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, drawing on diverse research findings, case studies, and relevant data.

Chemical Structure and Properties

This compound features a pyrrole ring fused with a pyridine moiety, which is known to influence its biological properties. The presence of both nitrogen heterocycles contributes to its interaction with various biological targets.

Antimicrobial Activity

Research indicates that pyrrole derivatives, including this compound, exhibit significant antimicrobial properties. A study evaluated various pyrrole derivatives and found that compounds with similar structures displayed notable antibacterial and antifungal activities against both Gram-positive and Gram-negative bacteria. For instance, compounds with a pyridine nucleus have been shown to interact effectively with bacterial cell membranes, leading to cell lysis and death .

| Compound | MIC (μg/mL) | Activity Type | Target Organisms |

|---|---|---|---|

| This compound | TBD | Antibacterial | S. aureus, E. coli |

| Pyrrolyl Benzamide Derivatives | 3.125 - 12.5 | Antibacterial | S. aureus, E. coli |

| Sodium Pyrrolidide Derivatives | 0.0039 - 0.025 | Antibacterial | Various Gram-positive and Gram-negative bacteria |

Anticancer Potential

The anticancer activity of pyrrole derivatives has been documented in various studies. For example, certain derivatives have shown moderate cytotoxicity against ovarian cancer cells while exhibiting limited toxicity towards non-cancerous cells . The mechanism often involves the inhibition of specific enzymes or pathways critical for cancer cell proliferation.

Neuropharmacological Effects

Compounds similar to this compound have been explored for their neuropharmacological effects, particularly their interaction with neuronal nicotinic receptors. These interactions can lead to enhanced neurotransmitter release, which may be beneficial in treating neurodegenerative diseases.

Case Studies

Several case studies have highlighted the biological activity of pyrrole derivatives:

- Antimicrobial Efficacy : A study assessed the effectiveness of various pyrrole-based compounds against common pathogens. The results indicated that modifications in the chemical structure significantly influenced antimicrobial potency.

- Cancer Cell Line Studies : In vitro evaluations demonstrated that certain derivatives could induce apoptosis in cancer cell lines while sparing normal cells, suggesting a selective action that warrants further investigation.

- Neuroprotective Studies : Research on related compounds has shown promising results in protecting neuronal cells from oxidative stress and apoptosis, indicating potential therapeutic applications in neurodegenerative disorders.

The mechanism of action for this compound likely involves multiple pathways:

- Enzyme Inhibition : Similar compounds have been noted for their ability to inhibit enzymes involved in critical metabolic pathways within bacterial cells.

- Receptor Interaction : The binding affinity to neuronal nicotinic receptors suggests potential applications in modulating neurotransmitter release and improving cognitive functions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.